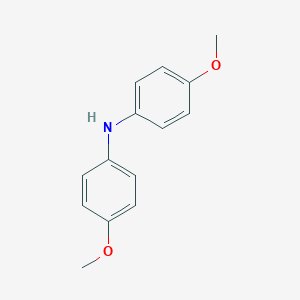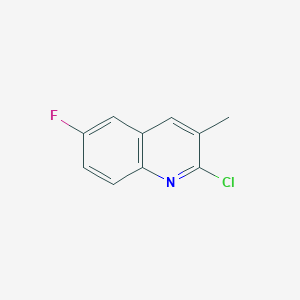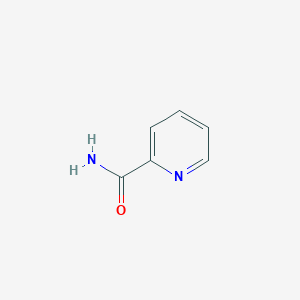
Picolinamida
Descripción general
Descripción
Picolinamide is a versatile compound that has been utilized in various chemical reactions, particularly as a directing group in catalytic processes. It is a derivative of picolinic acid, where the carboxylic acid group is replaced by an amide group. This modification imparts unique properties to picolinamide, making it an attractive ligand in coordination chemistry and a facilitator in organic synthesis reactions.
Synthesis Analysis
The synthesis of picolinamide-containing compounds has been explored through several methods. For instance, palladium-catalyzed alkylation of unactivated C(sp3)-H bonds of picolinamide-protected aliphatic amine substrates with primary alkyl iodides has been reported, providing a straightforward method for the preparation of N-containing products . Additionally, picolinamide has been used as a traceless directing group in the cobalt-catalyzed synthesis of isoquinolines, demonstrating good functional group tolerance and excellent regioselectivity . The synthesis of a key chiral aldehyde intermediate for picolinamide fungicides also highlights the compound's role in the production of agrochemicals .
Molecular Structure Analysis
The molecular structure of picolinamide allows it to act as a directing group in various catalytic reactions. Its ability to coordinate with metals through the nitrogen atom of the amide group and the nitrogen atom of the pyridine ring enables the activation of C-H bonds, which is a crucial step in many organic transformations. This dual coordination capability is essential for the regioselectivity observed in the synthesis of complex organic molecules .
Chemical Reactions Analysis
Picolinamide has been employed in a range of chemical reactions, including the palladium-catalyzed alkenylation and alkynylation of ortho-C(sp2)-H bonds of benzylamine picolinamides . It has also been used in the synthesis of phenanthridines through sequential C–H functionalization reactions . These examples demonstrate picolinamide's role in facilitating the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in the construction of complex organic molecules.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of picolinamide are not detailed in the provided papers, its chemical behavior can be inferred from its structure and the reactions it participates in. As a strong inhibitor of poly (ADP-ribose) synthetase, picolinamide exhibits biological activity, protecting against streptozotocin-induced depression of proinsulin synthesis and reduction of NAD content in pancreatic islets . Its complexation properties have been studied, showing selectivity for certain metal cations, which is relevant for applications in extraction and sensor technologies .
Relevant Case Studies
Picolinamide's utility is further exemplified in case studies where it has been used to synthesize complex heterocycles and as a protective agent in biological systems. The synthesis of phenanthridines and isoquinolines using picolinamide as a directing group showcases its application in the development of pharmaceuticals and fine chemicals . Moreover, its protective role against streptozotocin-induced cellular damage in pancreatic islets suggests potential therapeutic applications .
Aplicaciones Científicas De Investigación
Biocatálisis y producción industrial
La picolinamida ha ganado atención debido a su papel en la biocatálisis. Los investigadores han modificado las enzimas nitrilasas para mejorar su actividad secundaria, específicamente hacia la 2-cianopiridina. El mejor mutante, W188M, puede convertir eficientemente la 2-cianopiridina a más del 98% de 2-picolinamida en 12 horas, lo que demuestra su potencial para aplicaciones industriales .
Objetivo fungicida
Los fungicidas de this compound, estructuralmente relacionados con UK-2A y antimicina-A, se unen al sitio Qi en el complejo bc1. Aunque el modo de unión detallado sigue siendo desconocido, los estudios han investigado el mecanismo de interacción utilizando simulaciones de dinámica molecular y acoplamiento molecular. Comprender esta interacción es crucial para desarrollar fungicidas efectivos .
Identificación del objetivo y mecanismo de acción
Se ha identificado la actividad antifúngica selectiva de los compuestos de benz- y this compound. Los investigadores también han identificado la proteína de transferencia de lípidos Sec14p como un objetivo para la this compound. Las estructuras de co-cristal de los inhibidores de Sec14p proporcionan información valiosa sobre su mecanismo de acción .
Mecanismo De Acción
Target of Action
Picolinamide primarily targets the fungal lipid-transfer protein Sec14p . This protein plays a crucial role in the lipid metabolism of fungi, making it an attractive target for antifungal agents .
Mode of Action
Picolinamide interacts with its target, Sec14p, by binding into the Qi-site in the bc1 complex . The detailed binding mode of picolinamide remains to be fully elucidated .
Biochemical Pathways
Picolinamide’s action affects the lipid metabolism pathway in fungi. By inhibiting the Sec14p protein, picolinamide disrupts the normal function of this pathway, leading to antifungal effects . All components of vitamin B3, including picolinamide, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH .
Pharmacokinetics
It’s worth noting that the compound’s bioavailability and pharmacokinetics can be influenced by its chemical structure .
Result of Action
The result of picolinamide’s action is the selective antifungal activity against fungi, particularly those that rely on the Sec14p protein for lipid metabolism . The compound’s action leads to the disruption of normal fungal cell functions, contributing to its antifungal effects .
Safety and Hazards
Picolinamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Direcciones Futuras
Picolinamide has shown potent and selective activity against C. difficile . The structure–activity relationship of 108 analogues of isonicotinamide 4, a compound that is equally active against methicillin-resistant Staphylococcus aureus and C. difficile, was investigated . The ability of the picolinamide class to selectively target C. difficile and to prevent gut dysbiosis holds promise for the treatment of recurrent C. difficile infection .
Análisis Bioquímico
Biochemical Properties
Picolinamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been identified as a selective inhibitor of the fungal lipid-transfer protein Sec14p . This interaction is significant because it selectively inhibits fungal Sec14p without affecting mammalian Sec14 lipid-transfer proteins . The inhibition of Sec14p by picolinamide disrupts lipid transfer processes, which is essential for fungal cell viability .
Cellular Effects
Picolinamide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In fungal cells, picolinamide’s inhibition of Sec14p leads to disrupted lipid transfer, which impacts cell membrane integrity and function . This disruption can result in altered cell signaling and metabolic processes, ultimately affecting cell viability and growth .
Molecular Mechanism
The molecular mechanism of picolinamide involves its binding interactions with biomolecules, particularly the fungal lipid-transfer protein Sec14p. Picolinamide binds to Sec14p, inhibiting its lipid-transfer activity . This inhibition prevents the proper transfer of lipids within the fungal cell, leading to disrupted membrane integrity and function . Additionally, picolinamide’s selective inhibition of fungal Sec14p without affecting mammalian Sec14 proteins highlights its potential as a targeted antifungal agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of picolinamide have been observed to change over time. Studies have shown that picolinamide remains stable under various conditions, maintaining its inhibitory effects on Sec14p . Long-term exposure to picolinamide can lead to degradation and reduced efficacy . In in vitro and in vivo studies, prolonged exposure to picolinamide has been associated with changes in cellular function, including altered gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of picolinamide vary with different dosages in animal models. At lower doses, picolinamide effectively inhibits fungal Sec14p, leading to reduced fungal growth and viability . At higher doses, picolinamide can exhibit toxic or adverse effects, including potential impacts on mammalian cells . Threshold effects have been observed, where a specific dosage range is required to achieve optimal antifungal activity without causing toxicity .
Metabolic Pathways
Picolinamide is involved in various metabolic pathways, interacting with enzymes and cofactors essential for lipid transfer processes. Its inhibition of Sec14p disrupts the normal metabolic flux within fungal cells, leading to altered metabolite levels and impaired cellular function . The interaction of picolinamide with Sec14p highlights its role in modulating lipid metabolism and its potential as a therapeutic agent .
Transport and Distribution
Within cells and tissues, picolinamide is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it exerts its inhibitory effects on Sec14p . The distribution of picolinamide within cells is crucial for its effectiveness as an antifungal agent, ensuring that it reaches its target sites .
Subcellular Localization
Picolinamide’s subcellular localization is primarily within the fungal cell membrane, where it interacts with Sec14p . This localization is essential for its inhibitory activity, as it allows picolinamide to effectively disrupt lipid transfer processes . Additionally, targeting signals and post-translational modifications may direct picolinamide to specific compartments or organelles, enhancing its antifungal efficacy .
Propiedades
IUPAC Name |
pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6(9)5-3-1-2-4-8-5/h1-4H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBMAWULFFBRKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061703 | |
| Record name | 2-Pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1452-77-3 | |
| Record name | 2-Pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1452-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picolinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001452773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picolinamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridinecarboxamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICOLINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3550CCL59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




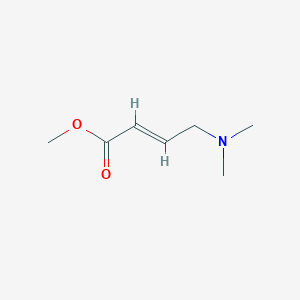
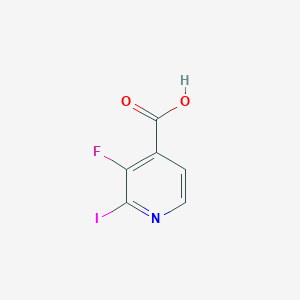
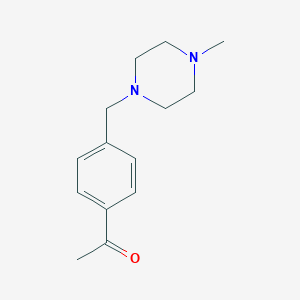
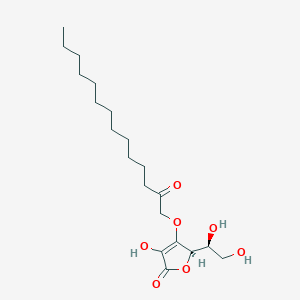
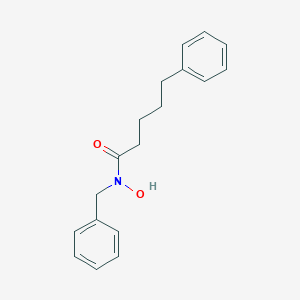
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3R*),2alpha,5beta]]- (](/img/structure/B142892.png)



